N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at the 4-position and a sulfonamide-linked 3-methylpiperidine moiety. This structure combines a heterocyclic thiazole system with a sulfonyl-piperidine group, a design motif observed in compounds targeting diverse biological pathways, including kinase inhibition, cytokine modulation, and multitarget therapies for conditions such as pain or neurodegenerative diseases .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-7-4-8-19-20(18)23-22(30-19)24-21(26)16-9-11-17(12-10-16)31(27,28)25-13-5-6-15(2)14-25/h4,7-12,15H,3,5-6,13-14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVUIYOQJUADSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ethoxylation: Introduction of the ethoxy group can be done via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves coupling the benzo[d]thiazole derivative with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the thiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with several classes of benzamide-thiazole derivatives (Table 1). Key differences lie in substituents on the thiazole ring, sulfonamide linker, and aryl/heteroaryl groups:
Key Observations:
- Thiazole Substituents: The 4-ethoxy group in the target compound distinguishes it from pyridinyl (e.g., 7b ) or halogenated aryl (e.g., 2D291 ) analogs. This substitution likely enhances solubility and bioavailability compared to non-polar groups.
- Synthetic Yields: Comparable compounds (e.g., ) show yields ranging from 16% (4–26) to 75% (4–22), suggesting that the target compound’s synthesis may require optimization for scalability.
Physicochemical and Spectral Properties
- Melting Points: Benzo[d]thiazole derivatives typically exhibit melting points between 195–240°C (e.g., ), consistent with the target compound’s expected range.
- Spectral Data: The ethoxy group’s ¹H NMR signals (δ ~1.4 ppm, triplet for CH₂CH₃; δ ~4.1 ppm, quartet for OCH₂) and the 3-methylpiperidine’s methyl resonance (δ ~1.0–1.2 ppm) would distinguish it from analogs like 2D291 (bromoaryl δ ~7.5 ppm) or diethylsulfamoyl derivatives (δ ~3.3 ppm for NCH₂) .
Biological Activity
N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzothiazole moiety and a sulfonamide group, which contribute to its biological properties. The molecular formula is with a molecular weight of 350.44 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The mechanism behind its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anthelmintic Activity
Benzothiazole derivatives have shown promise in treating parasitic infections. This compound has been tested for anthelmintic activity, demonstrating efficacy in inhibiting the motility of helminths.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated various benzothiazole derivatives, including our compound, revealing that it significantly inhibited tumor growth in xenograft models when administered at doses correlating with in vitro IC50 values.
- Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of similar compounds, concluding that modifications to the benzothiazole structure could enhance activity against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with coupling the benzo[d]thiazole and benzamide precursors via amidation or sulfonylation. Controlled conditions (e.g., nitrogen atmosphere, 60–80°C) are critical to avoid side reactions .
- Step 2 : Use solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance solubility and reactivity of intermediates .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization .
- Key Parameters : Adjust pH, temperature, and stoichiometric ratios of reagents to maximize yield (target >80% purity via HPLC) .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxy group at C4 of benzothiazole, sulfonyl linkage) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z ~500–550 g/mol range) .
- HPLC : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or piperidine with morpholine) and compare bioactivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like kinase domains .
- Data Analysis : Correlate logP values (lipophilicity) with cellular permeability using Caco-2 assays .
Q. How to address contradictory data in biological activity across studies?
- Resolution Strategy :
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C, 5% CO₂) to isolate variables .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing activity discrepancies .
Q. What strategies validate the compound’s mechanism of action in cancer cell lines?
- Experimental Design :
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death in HeLa or MCF-7 lines .
- Western Blotting : Measure caspase-3/9 activation and Bcl-2 suppression .
- siRNA Knockdown : Silence suspected targets (e.g., PI3K/AKT pathway) to confirm dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
